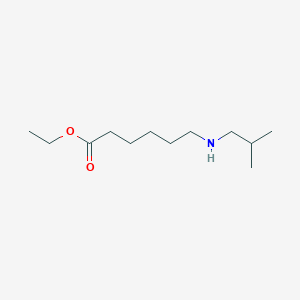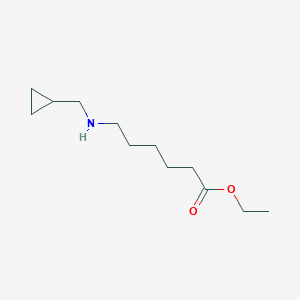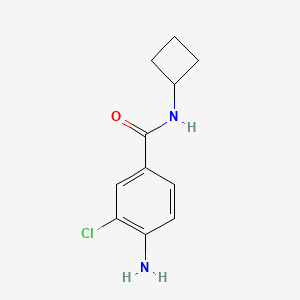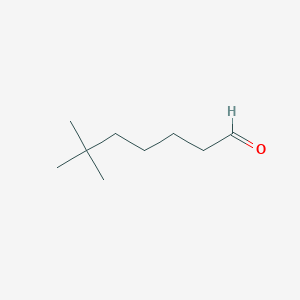
3-Methylcycloheptanone
Übersicht
Beschreibung
3-Methylcycloheptanone is a natural product found in Nepeta racemosa with data available.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis : A study conducted by Lightner and Docks (1979) analyzed the conformation of methylcycloheptanones, including 3-Methylcycloheptanone. They found that twist conformers with C1 on the symmetry axis were more stable than those with C2 or C7, with free energy differences ranging from 0.2 to 1.2 kcal/mole (Lightner & Docks, 1979).
Enantioselectivity : Nassimbeni, Su, and Curtin (2012) demonstrated that 3-Methylcyclohexanone can be resolved by crystallization with a chiral diol host compound, achieving complete resolution when recrystallized from a mixture of chiral and achiral hosts. This study highlights the enantioselective properties of the compound (Nassimbeni, Su, & Curtin, 2012).
Stereochemistry in Synthesis : Marshall and Partridge (1968) explored the synthesis and stereochemistry of 5-substituted 2-methylcycloheptanones. They found specific isomer distributions favoring the trans isomer, providing insights into the stereochemical applications of cycloheptanones in synthesis (Marshall & Partridge, 1968).
Mass Spectrometric Analysis : Cable and Macleod (1976) investigated the mass spectrometric process in cyclic ketones, including 2-methylcycloheptanone, providing insights into the nature of the C2H4O loss in these compounds (Cable & Macleod, 1976).
Oxidation Studies : Atlamsani, Brégeault, and Ziyad (1993) investigated the oxidation of 2-methylcyclohexanone, providing insights into the oxidation processes and potential applications in chemical synthesis (Atlamsani, Brégeault, & Ziyad, 1993).
Catalysis and Synthesis : Kumar, Ghosh, and Gladysz (2016) demonstrated the use of chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, including cycloheptanone, highlighting its potential in asymmetric synthesis (Kumar, Ghosh, & Gladysz, 2016).
Eigenschaften
IUPAC Name |
3-methylcycloheptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYFDULLCGVSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336608 | |
| Record name | 3-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcycloheptanone | |
CAS RN |
933-17-5 | |
| Record name | 3-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine](/img/structure/B7895712.png)

![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)
![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)



![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)


